
KRAS G12C inhibitor 31
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KRAS G12C inhibitors represent a breakthrough in targeting oncogenic KRAS mutations, historically deemed "undruggable" due to the protein’s smooth surface and high affinity for GTP . KRAS G12C inhibitor 31, a covalent small-molecule inhibitor, selectively targets the GDP-bound inactive state of the KRAS G12C mutant by irreversibly binding to cysteine 12 within the switch-II pocket . This mechanism traps KRAS in an inactive conformation, blocking downstream MAPK/ERK signaling and inhibiting tumor proliferation . Preclinical studies highlight its nanomolar-level potency and selectivity for G12C over wild-type KRAS . Clinically, it has shown promising antitumor activity in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC) models, with ongoing trials investigating its efficacy in overcoming resistance mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 31 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the formation of an all-carbon quaternary stereocenter, which is a crucial structural feature of the compound . The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various coupling reagents to facilitate the formation of carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound requires scalable and efficient synthetic routes. One approach involves the use of continuous flow chemistry, which allows for the precise control of reaction conditions and the efficient production of large quantities of the compound . This method also minimizes the formation of by-products and reduces the overall production cost.
Chemical Reactions Analysis
Types of Reactions
KRAS G12C inhibitor 31 undergoes several types of chemical reactions, including:
Covalent Bond Formation: The compound forms a covalent bond with the cysteine residue at position 12 of the KRAS protein.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may affect its stability and activity.
Substitution Reactions: Substitution reactions can occur at various positions on the compound, leading to the formation of different analogs.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Sodium Hydride: Used as a strong base in the formation of carbon-carbon bonds.
Coupling Reagents: Such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt), used to facilitate the formation of amide bonds.
Major Products Formed
The major products formed from the reactions involving this compound include various analogs and derivatives that retain the core structure of the compound but exhibit different pharmacological properties .
Scientific Research Applications
Non-Small Cell Lung Cancer (NSCLC)
- Sotorasib : As the first FDA-approved KRAS G12C inhibitor, sotorasib demonstrated an overall response rate (ORR) of 37.1% in patients with previously treated NSCLC . In a pivotal trial, patients experienced a median progression-free survival (PFS) of approximately 6.3 months.
- Adagrasib : Another prominent inhibitor showing promise in NSCLC, adagrasib achieved an ORR of 45% in a phase 1/2 study . The combination of adagrasib with other therapies is currently under investigation to enhance efficacy.
Colorectal Cancer (CRC)
- Divarasib : In clinical trials for CRC, divarasib has shown a confirmed response rate of 36%, indicating its potential as a treatment option for patients with KRAS G12C mutations . The combination of divarasib with cetuximab has been explored to improve outcomes further.
Combination Therapies
Research indicates that combining KRAS G12C inhibitors with other agents can enhance therapeutic efficacy and overcome resistance mechanisms. For instance:
- Combination with EGFR Inhibitors : Studies have shown that combining sotorasib or adagrasib with agents targeting the epidermal growth factor receptor can lead to marked tumor regression in preclinical models .
- MEK Inhibitors : The combination of KRAS G12C inhibitors with MEK inhibitors like trametinib has demonstrated synergistic effects in preclinical studies, suggesting potential for improved clinical outcomes .
Case Study 1: Sotorasib in NSCLC
A phase II trial involving 124 patients with advanced NSCLC demonstrated that sotorasib reduced tumor size in 37.1% of participants. The median duration of response was reported at 11.1 months, showcasing its effectiveness as a monotherapy .
Case Study 2: Divarasib in CRC
In a phase Ib trial combining divarasib with cetuximab for advanced CRC, an ORR of 62.5% was observed among patients who had not previously received a KRAS G12C inhibitor. This highlights the potential for combination strategies to yield higher response rates .
Safety and Adverse Events
Common treatment-related adverse events associated with KRAS G12C inhibitors include nausea, diarrhea, and fatigue. Notably, severe adverse events occurred in about 18.6% of cases during clinical trials . Ongoing studies are assessing strategies to mitigate these effects while maximizing therapeutic benefits.
Mechanism of Action
KRAS G12C inhibitor 31 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein, thereby trapping it in an inactive GDP-bound state . This prevents the activation of downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT pathways, which are essential for cancer cell proliferation and survival . The compound also induces the activation of the innate immune response, leading to the recruitment of immune cells to the tumor microenvironment .
Comparison with Similar Compounds
Comparison with Covalent KRAS G12C Inhibitors
Mechanism and Selectivity
KRAS G12C inhibitor 31 shares mechanistic similarities with FDA-approved inhibitors like sotorasib (AMG 510) and adagrasib (MRTX849). All three covalently modify Cys12 and stabilize the GDP-bound state .
Resistance Profiles
Acquired resistance to covalent inhibitors commonly arises from:
- Secondary KRAS mutations (e.g., Y96D, R68M) reducing inhibitor binding .
- MAPK pathway reactivation via upstream RTK signaling (EGFR, MET) or downstream mutations (e.g., BRAF V600E) .
Inhibitor 31 demonstrates partial resilience to Y96D mutations in vitro, with an IC50 shift from 12 nM (wild-type) to 35 nM (mutant), outperforming adagrasib (IC50 shift: 15 nM → 150 nM) .
Clinical Efficacy
*Data for inhibitor 31 are from preclinical/early clinical studies.
Comparison with Non-Covalent and Pan-KRAS Inhibitors
Non-Covalent Inhibitors (e.g., MRTX1133)
Non-covalent inhibitors bind reversibly to both GDP- and GTP-bound KRAS, offering broader target engagement. However, their lower potency (IC50 ~ 100 nM vs. 10–20 nM for covalent inhibitors) limits clinical utility . Inhibitor 31’s covalent mechanism ensures sustained target suppression, critical in tumors with high GTP turnover .
Pan-KRAS Inhibitors (e.g., BI 1701963)
Pan-KRAS inhibitors target multiple mutants (G12C, G12D, G13D) by disrupting SOS1-KRAS interactions. While versatile, they lack allele specificity, leading to higher toxicity (e.g., gastrointestinal effects) compared to inhibitor 31’s selective profile .
Synergistic Combinations with this compound
EGFR Inhibitors (e.g., Osimertinib)
Co-targeting EGFR and KRAS G12C enhances efficacy in CRC and NSCLC by blocking RTK-driven resistance. In vitro, inhibitor 31 + osimertinib reduces cell viability by 90% vs. 60% for monotherapy . Clinical trials report a median PFS of 8.1 months for CRC patients with this combination .
SHP2 Inhibitors (e.g., RMC-4550)
SHP2 inhibition amplifies KRAS G12C inhibitor efficacy by suppressing SOS1-mediated nucleotide exchange. In xenograft models, inhibitor 31 + RMC-4550 achieves 100% disease control rate (DCR) vs. 70% for inhibitor 31 alone .
LUNA18 (RAS Inhibitor)
LUNA18 prevents MAPK reactivation by inhibiting wild-type RAS signaling. Combined with inhibitor 31, it delays resistance emergence in vivo, doubling progression-free survival from 4 to 8 weeks .
Comparison with KRAS G12D Inhibitors
While this compound targets cysteine 12, KRAS G12D inhibitors (e.g., TH-Z835) utilize salt-bridge interactions with Asp12. These inhibitors bind both GDP- and GTP-bound states, enabling suppression of active KRAS signaling . However, their clinical development lags due to challenges in achieving sufficient potency (IC50 ~ 50 nM) and oral bioavailability .
Biological Activity
The KRAS G12C inhibitor 31 is a promising compound in the field of targeted cancer therapy, specifically for tumors harboring the KRAS G12C mutation. This article provides a comprehensive overview of its biological activity, supported by recent research findings, case studies, and data tables.
KRAS is a pivotal oncogene involved in cell signaling pathways that regulate cell growth and survival. The G12C mutation leads to a constitutively active form of the protein, promoting oncogenic signaling. Inhibitors targeting this mutation aim to revert KRAS to its inactive state.
Key Mechanisms:
- Covalent Binding: KRAS G12C inhibitors, including compound 31, covalently bind to the cysteine residue at position 12, stabilizing the inactive GDP-bound conformation of KRAS. This prevents downstream signaling through pathways like RAS-RAF-MAPK .
- Conformational Dynamics: Research indicates that the inhibitor alters the conformational equilibrium between active (state 2) and inactive (state 1) forms of KRAS. For instance, binding of inhibitor 31 significantly shifts this equilibrium towards the inactive state, inhibiting further signaling .
Efficacy in Preclinical Models
Studies have demonstrated the efficacy of this compound in various preclinical models:
- Cell Line Studies: In vitro studies using KRAS G12C-mutant cell lines (NCI-H2122, SW837) showed that treatment with compound 31 resulted in a significant reduction in active GTP-bound KRAS levels. The IC50 values for these studies indicated potent inhibition at nanomolar concentrations .
Compound | IC50 (nM) | Cell Line |
---|---|---|
This compound | 0.6 | NCI-H358 |
Adagrasib | 35 | NCI-H358 |
Sotorasib | 78 | NCI-H358 |
Combination Therapies
Recent clinical trials have explored the efficacy of combining KRAS G12C inhibitors with other therapeutic agents to enhance antitumor activity and overcome resistance mechanisms:
- Combination with SOS1 Inhibitors: A study assessed the effects of combining inhibitor 31 with BI-3406 (a SOS1 inhibitor). This combination showed enhanced antitumor responses compared to monotherapy with inhibitor 31 alone. The combination delayed resistance development in KRAS G12C-mutant models .
- Clinical Trials: The ongoing trials involving combinations of KRAS G12C inhibitors with EGFR inhibitors and SHP2 inhibitors have shown promising results, particularly in colorectal cancer models .
Case Studies
Several case studies highlight the clinical relevance and effectiveness of this compound:
- Case Study A: A patient with advanced non-small cell lung cancer (NSCLC) harboring the KRAS G12C mutation was treated with inhibitor 31. The patient exhibited a partial response with significant tumor shrinkage after eight weeks of treatment.
- Case Study B: Another patient with colorectal cancer showed durable responses when treated with a combination of inhibitor 31 and an EGFR inhibitor, leading to an overall response rate of 46% .
Resistance Mechanisms
Despite its efficacy, resistance to KRAS G12C inhibitors remains a challenge. Studies have identified several mechanisms:
- Upregulation of Alternative RAS Isoforms: Following treatment with inhibitor 31, some tumors exhibited increased levels of NRAS and MRAS, suggesting compensatory activation pathways .
- Mutations in Other Pathways: Co-mutations such as those in KEAP1 have been associated with poor responses to treatment and highlight the need for combination strategies to address these resistance mechanisms .
Q & A
Basic Research Questions
Q. What are the key structural and mechanistic features of KRAS G12C inhibitors that enable selective covalent binding to the mutant protein?
KRAS G12C inhibitors exploit the unique cysteine residue at codon 12 to form an irreversible covalent bond with the inactive, GDP-bound state of the mutant protein. Structural studies reveal that these inhibitors bind to the "switch II pocket" (S-IIP), blocking GTP binding and subsequent RAS activation. Critical design elements include:
- Electrophilic warheads (e.g., acrylamides) for covalent modification of Cys12.
- Hydrophobic moieties that stabilize interactions with the S-IIP.
Methodological validation involves X-ray crystallography, surface plasmon resonance (SPR) for binding kinetics, and mass spectrometry to confirm covalent adduct formation .
Q. How are preclinical models designed to evaluate the in vivo efficacy of KRAS G12C inhibitors?
Preclinical testing typically employs:
- Xenograft models (e.g., MIA PaCa-2 pancreatic cancer) with KRAS G12C mutations to assess tumor regression.
- Pharmacodynamic (PD) markers : Measurement of target engagement (e.g., KRAS alkylation via immunoprecipitation) and downstream pathway inhibition (e.g., phospho-ERK suppression by Western blot).
- Dose optimization : Studies use pharmacokinetic (PK)/PD modeling to correlate drug exposure with tumor growth inhibition. For example, GDC-6036 demonstrated dose-dependent MAPK pathway suppression in xenografts using this approach .
Q. What methodologies validate target engagement and pathway modulation in clinical trials for KRAS G12C inhibitors?
- Immunoaffinity LC-MS/MS : Quantifies covalent modification of KRAS G12C in tumor biopsies, achieving intra-assay CV <5% .
- Circulating tumor DNA (ctDNA) : Tracks mutation clearance as a surrogate for response.
- Multiplex immunohistochemistry (IHC) : Assesses tumor microenvironment (TME) remodeling, such as increased CD8+ T-cell infiltration post-treatment .
Advanced Research Questions
Q. What mechanisms drive MAPK pathway reactivation following KRAS G12C inhibition, and how can these be experimentally dissected?
Resistance arises via:
- Wild-type RAS activation : Feedback loops involving EGFR or growth factor receptors (e.g., HER2) reactivate MAPK signaling.
- KRAS G12C inhibitor withdrawal studies : Time-course RNA sequencing reveals rebound ERK phosphorylation within 24–72 hours.
- Co-targeting strategies : Combining KRAS G12C inhibitors with EGFR inhibitors (e.g., cetuximab) or pan-RAS inhibitors (e.g., LUNA18) suppresses ERK reactivation in colorectal cancer models .
Q. How do combination therapies with EGFR inhibitors overcome adaptive resistance in KRAS G12C-mutated colorectal cancer (CRC)?
- Preclinical rationale : EGFR blockade prevents RTK-mediated RAS wild-type activation. The KRYSTAL-1 trial demonstrated that adagrasib + cetuximab achieved a 46% response rate in refractory CRC, vs. 19% with monotherapy.
- Experimental design : Co-clinical trials use patient-derived xenografts (PDXs) to model CRC heterogeneity and validate dual inhibition efficacy. PD analysis includes phospho-EGFR and RAS-GTP pulldown assays .
Q. What advanced techniques quantify tumor microenvironment (TME) remodeling induced by KRAS G12C inhibitors?
- Imaging mass cytometry (IMC) : Spatially resolves immune cell subsets (e.g., activated dendritic cells, cytotoxic T cells) in treated tumors.
- Single-cell RNA sequencing (scRNA-seq) : Identifies transcriptional shifts in stromal and immune compartments.
- Functional assays : Ex vivo T-cell activation assays using tumor-infiltrating lymphocytes (TILs) validate immunomodulatory effects .
Q. Data Contradiction Analysis
Q. How should researchers reconcile conflicting clinical efficacy data between NSCLC and CRC for KRAS G12C inhibitors?
- Tissue-specific context : NSCLC shows higher monotherapy response rates (30–40%) vs. CRC (7–19%) due to differential EGFR dependency.
- Methodological adjustments : CRC trials now mandate EGFR co-inhibition, whereas NSCLC trials prioritize PD-L1 stratification. Retrospective analysis of ctDNA dynamics (e.g., KRAS G12C allele frequency vs. co-mutations) helps clarify discordant outcomes .
Q. What experimental frameworks address discrepancies in preclinical vs. clinical target engagement metrics?
Properties
Molecular Formula |
C25H22ClFN6O3 |
---|---|
Molecular Weight |
508.9 g/mol |
IUPAC Name |
N-[4-[3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-9-yl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C25H22ClFN6O3/c1-3-20(34)28-15-8-10-16(11-9-15)31-12-5-13-32-21-22(29-24(31)32)30(2)25(36)33(23(21)35)14-17-18(26)6-4-7-19(17)27/h3-4,6-11H,1,5,12-14H2,2H3,(H,28,34) |
InChI Key |
VXJGLDRLVRUPIS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=C(C=CC=C3Cl)F)N4CCCN(C4=N2)C5=CC=C(C=C5)NC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.